Product packaging for Silver bromate(Cat. No.:CAS No. 7783-89-3)

Silver bromate

Cat. No.: B1600194
CAS No.: 7783-89-3
M. Wt: 235.77 g/mol
InChI Key: XQLMNMQWVCXIKR-UHFFFAOYSA-M
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Description

Silver bromate is a useful research compound. Its molecular formula is AgBrO3 and its molecular weight is 235.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgBrO3 B1600194 Silver bromate CAS No. 7783-89-3

Properties

IUPAC Name

silver;bromate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ag.BrHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLMNMQWVCXIKR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Br(=O)=O.[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AgBrO3
Record name silver bromate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Silver_bromate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7783-89-3
Record name Silver bromate
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Historical Trajectories of Bromate Chemistry and the Position of Silver Bromate

The story of silver bromate (B103136) is intrinsically linked to the discovery and study of its constituent elements and the broader class of bromate compounds. The journey began in the 1820s with the independent discovery of the element bromine by Antoine-Jérôme Balard and Carl Jacob Löwig. uwpress.orgbsef.com Balard, a young pharmacy student in Montpellier, first identified the new substance, which he initially named "muride," in 1826 after observing a yellowish-orange layer when treating brine with chlorine water. uwpress.org This discovery was a pivotal moment, providing evidence that elements could be grouped into families with similar properties, as bromine was quickly identified as a member of the halogen family alongside chlorine and iodine.

Following the isolation of bromine, scientific investigation into its compounds commenced. uwpress.org Bromates, which are chemical compounds containing the bromate anion (BrO₃⁻), became a subject of study. asna.com.sa Silver bromate itself is typically synthesized through a precipitation reaction between a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), and a soluble alkali bromate, like potassium bromate (KBrO₃) or sodium bromate (NaBrO₃), in an aqueous solution. wikipedia.org

While its cousin, silver bromide (AgBr), gained widespread fame for its light-sensitive properties that became the foundation of photographic film wikipedia.orgrsc.orgfiveable.me, this compound found its niche in other areas of chemistry. Its primary historical and ongoing significance lies in its role as a potent oxidizing agent and its use in analytical chemistry. asna.com.saresearchgate.net Early volumetric analysis methods utilized bromate solutions to determine the concentration of substances like arsenic and antimony. researchgate.net The position of this compound in this historical context is that of a specialized reagent, emerging from the fundamental discoveries of elemental bromine and the subsequent exploration of its rich and varied chemistry.

Contemporary Research Paradigms and Scientific Relevance of Silver Bromate

In modern chemical research, silver bromate (B103136) continues to be a compound of interest, primarily valued for its strong oxidizing capabilities and its role in the synthesis and analysis of other chemical species. Its scientific relevance spans organic synthesis, analytical chemistry, and materials science.

As a strong oxidizing agent, silver bromate is utilized in organic chemistry to facilitate specific transformations. asna.com.sa One notable application is the conversion of tetrahydropyranyl (THP) ethers into their corresponding carbonyl compounds. asna.com.sawikipedia.org This reaction is valuable in synthetic organic chemistry for deprotection strategies, where the THP group is used to protect an alcohol function during a multi-step synthesis.

In the field of analytical chemistry, this compound and the broader chemistry of the bromate ion are highly relevant, particularly in environmental science. The formation of bromate as a disinfection byproduct during the ozonation of bromide-containing water is a significant concern, and understanding its formation mechanisms is a critical area of research. acs.orgresearchgate.net Furthermore, silver compounds are used in analytical methods to detect and quantify bromate. For instance, silver cartridges can be employed to remove chloride interference during the ion chromatographic analysis of bromate. who.intatlantis-press.com Research has also explored the use of silver nanoparticles to catalyze reactions for the spectrophotometric determination of bromate. researchgate.netresearcher.life

The study of silver compounds like this compound also contributes to the broader field of materials science. The synthesis and characterization of silver-containing materials, including silver nanoparticles, is a vast and active research area due to their unique optical, electronic, and antimicrobial properties. mdpi.comheraldopenaccess.usmdpi.com While not a direct precursor in all cases, the fundamental chemistry of silver salts, including this compound, informs the development of novel silver-based materials and their applications. researchgate.netacs.org

Contemporary Research Applications of this compound
Field of ResearchSpecific ApplicationSignificance
Organic SynthesisOxidizing agent for the conversion of tetrahydropyranyl ethers to carbonyl compounds. asna.com.sawikipedia.orgProvides a method for the deprotection of alcohols in multi-step organic synthesis.
Analytical ChemistryUsed in methods for the detection and quantification of bromate ions. researchgate.netresearcher.lifeContributes to developing sensitive methods for monitoring bromate, an environmental contaminant.
Environmental ChemistryStudied in the context of bromate formation during water treatment. acs.orgresearchgate.netAids in understanding and mitigating the formation of harmful disinfection byproducts in drinking water.
Materials ScienceContributes to the fundamental understanding of silver salt chemistry, relevant to the synthesis of silver nanoparticles and other silver-based materials. researchgate.netacs.orgSupports the development of advanced materials with applications in catalysis, electronics, and biomedicine.

Foundational Methodological Frameworks Applied in Silver Bromate Investigations

Classical and Refined Wet Chemical Synthesis Routes for this compound

The most conventional and widely employed method for synthesizing this compound is through a precipitation reaction in an aqueous solution. This typically involves the reaction of a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), with a soluble metal bromate, such as potassium bromate (KBrO₃) or sodium bromate (NaBrO₃). The general reaction is as follows:

AgNO₃(aq) + MBrO₃(aq) → AgBrO₃(s) + MNO₃(aq) (where M = K⁺ or Na⁺)

This reaction takes advantage of the low solubility of this compound in water, which causes it to precipitate out of the solution as a white solid. The precipitate can then be isolated through filtration, followed by washing with distilled water to remove any soluble impurities, and finally dried. For enhanced purity, recrystallization from hot water can be performed. acs.org

Key parameters to control during this process include:

Stoichiometry: A 1:1 molar ratio of the silver nitrate to the alkali bromate is crucial to prevent the formation of side products.

Temperature: Maintaining the reaction temperature, typically at room temperature (around 20-25°C), is important to avoid thermal decomposition of the reactants.

An alternative, though less common, approach involves the reaction of silver nitrate with bromic acid (HBrO₃). ontosight.ai This method is highly exothermic and requires careful temperature management. ontosight.ai Another reported synthesis route involves the action of an excess of bromine on a silver nitrate solution, which results in a mixture of this compound and silver bromide. acs.org

Table 1: Comparison of Wet Chemical Synthesis Routes for this compound

Reactants Advantages Considerations Reference
Silver nitrate and Potassium/Sodium bromate Simple, reproducible, good yield of insoluble precipitate. Requires precise 1:1 molar ratio and temperature control.
Silver nitrate and Bromic acid Can produce high purity crystals. Highly exothermic, requires careful handling. ontosight.ai
Silver nitrate and Bromine - Produces a mixture of this compound and silver bromide. acs.org

Methodologies for Controlling Crystallinity and Purity in this compound Preparations

Achieving high crystallinity and purity is essential for many applications of this compound. Several techniques can be employed during and after the primary synthesis to control these properties.

Recrystallization is a fundamental method for purifying solid compounds. For this compound, this can be achieved by dissolving the crude product in hot water and allowing it to cool slowly, which promotes the formation of well-defined crystals while leaving impurities in the solution. acs.org

The control of reaction conditions during precipitation is also vital. Factors such as the rate of addition of reactants, stirring speed, and temperature can influence the size and uniformity of the resulting crystals. wikipedia.org For instance, forming crystals in a controlled environment can lead to small, uniform grains. wikipedia.org

Furthermore, techniques like X-ray Diffraction (XRD) are essential for characterizing the crystallinity and phase purity of the synthesized this compound. XRD analysis can confirm the crystal structure and provide information on lattice parameters, which can be compared to standard reference data. researchgate.net The degree of crystallinity can be quantitatively assessed from XRD patterns. researchgate.net

In some cases, the presence of additives or surfactants can be used to control crystal growth and morphology. For example, in the synthesis of silver bromide nanoparticles, the use of cetyltrimethylammonium bromide (CTAB) as a surfactant can influence the size and dispersion of the particles. acs.org Similar principles could be applied to control the crystallization of this compound.

Table 3: Methods for Controlling Crystallinity and Purity

Method Description Outcome Reference
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly. Increased purity and potentially larger, more well-defined crystals. acs.org
Controlled Precipitation Careful control of reaction parameters like temperature, reactant addition rate, and stirring. Uniform crystal size and morphology. wikipedia.org
Use of Additives Introduction of surfactants or polymers during synthesis. Can influence particle size, dispersion, and morphology. acs.orgrsc.org
Characterization Techniques like XRD to analyze the final product. Confirmation of phase purity and determination of crystallinity. researchgate.net

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce the precise arrangement of atoms in the crystal lattice.

The foundational data obtained from an SC-XRD experiment includes the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ), which define the basic repeating unit of the crystal. This information, combined with the systematic absences in the diffraction data, allows for the determination of the crystal's lattice type and space group symmetry.

The following table presents unit cell parameters for various related compounds, illustrating the range of possible crystal structures.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Silver Bromide (AgBr)CubicFm-3m5.77455.77455.7745909090 wikipedia.org
Thorium Bromate Hydrate (B1144303)MonoclinicP2₁/c12.85557.89709.071690131.56890 scirp.org
Rubidium Tetrafluoridobromate(III)TetragonalI4/mcm6.371816.3718111.4934909090 researchgate.net
Silver BehenateTriclinicP14.17694.721858.338589.44089.63475.854 cambridge.org

The coordination geometry describes the arrangement of atoms or ions immediately surrounding a central atom or ion. For silver(I) ions (Ag⁺), a d¹⁰ metal cation, a variety of coordination numbers and geometries are possible, including linear, trigonal, tetrahedral, and even higher coordination numbers like five and six. nih.govresearchgate.net This flexibility is due to the lack of strong stereochemical preference from its filled d-shell. nih.gov

In silver-containing compounds, Ag⁺ can coordinate with various ligands, including nitrogen, oxygen, and halides. rsc.orgacs.org For example, in silver bromide, the Ag⁺ ion is surrounded by six Br⁻ ions in an octahedral geometry. wikipedia.org In more complex structures, such as those with organic ligands, Ag⁺ often exhibits lower coordination numbers, like the trigonal planar geometry observed in several silver(I) complexes with pyridine-derived ligands. acs.org The coordination environment can also be highly distorted. researchgate.net

The bromate ion (BrO₃⁻) typically has a trigonal pyramidal shape. In the crystal structure of thorium bromate hydrate, the Br-O bond distances are approximately 1.65 to 1.67 Å. scirp.org The interaction of the bromate ion within a crystal lattice can lead to a lowering of its ideal C₃ᵥ symmetry. scirp.org

The way individual molecules or ionic units pack together in a crystal is governed by a variety of intermolecular forces. These include hydrogen bonds, halogen bonds, van der Waals forces, and in the case of some silver compounds, argentophilic (Ag⁺···Ag⁺) interactions. rsc.orgacs.orgacs.org

Analysis of Silver and Bromate Ion Coordination Geometries within Crystal Lattices

Powder X-ray Diffraction (XRD) for Phase Identification and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used to analyze polycrystalline materials. ucmerced.edu Instead of a single crystal, a sample consisting of many small, randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the material's crystalline phases. acs.org

PXRD is primarily used for:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, such as the one maintained by the International Centre for Diffraction Data (ICDD), the crystalline phases present in a sample can be identified. ucmerced.eduncl.ac.uk This is crucial for confirming the synthesis of the desired compound and for detecting any impurities. For example, a synthesized powder can be analyzed by XRD and identified as a specific phase by matching its pattern to a known reference in the powder diffraction file (PDF). cambridge.org

Crystallinity Assessment: The sharpness of the diffraction peaks provides information about the crystallinity of the sample. Sharp, well-defined peaks indicate a highly crystalline material, while broad peaks suggest the presence of very small crystallites (nanoparticles) or an amorphous (non-crystalline) component. acs.orgresearcher.life The Scherrer equation can be used to estimate the average crystallite size from the peak broadening. acs.org

Lattice Parameter Refinement: PXRD data can be used to refine the unit cell parameters of a known phase. nist.gov This can be useful for studying the effects of temperature, pressure, or chemical substitution on the crystal structure.

For this compound, PXRD would be an essential tool to confirm its successful synthesis, assess its purity, and determine its lattice parameters, especially if growing large single crystals proves difficult. cambridge.org

Analysis of Crystal Defects and Their Implications for this compound Structure-Property Relationships

Real crystals are never perfect and always contain various types of defects, which can significantly influence their properties. libretexts.org These imperfections can range from point defects (involving single atoms) to line defects (dislocations) and plane defects (such as grain boundaries). libretexts.org

Common types of point defects include:

Vacancies: An atom is missing from its normal lattice site. libretexts.org

Interstitial Impurities: An extra atom is located in a space between normal lattice sites. libretexts.org

Substitutional Impurities: An atom in the lattice is replaced by a different type of atom. libretexts.org In ionic crystals like this compound, a Br⁻ ion could potentially substitute for a Cl⁻ ion in a related chloride salt. libretexts.org

The presence and concentration of defects can have profound effects on a material's properties. For example, the ionic conductivity of silver halides is directly related to the presence of defects like Frenkel defects (a silver ion vacancy paired with an interstitial silver ion). wikipedia.org The high mobility of Ag⁺ ions and their vacancies is a result of the silver ion's electronic configuration, which allows for easy deformation and migration within the lattice. wikipedia.org

Defects can also impact a material's optical and electronic properties. In the context of photography, defects in silver bromide crystals act as trapping sites for photoelectrons, initiating the formation of the latent image. wikipedia.org Similarly, crystal defects in this compound could influence its reactivity and sensitivity to light and heat. Understanding the relationship between the crystal structure, the types and concentrations of defects, and the resulting material properties is a key aspect of materials science. dokumen.pubmpg.de

Reactivity, Reaction Mechanisms, and Kinetic Investigations of Silver Bromate

Oxidation Reactions Catalyzed or Initiated by Silver Bromate (B103136)

Silver bromate (AgBrO₃) is recognized as a potent oxidizing agent in various chemical transformations. Its utility is particularly noted in organic synthesis, where it facilitates the conversion of substrates like alcohols into carbonyl compounds such as aldehydes and ketones. The compound's reactivity also extends to the transformation of tetrahydropyranyl ethers into carbonyl compounds. wku.edu

Mechanisms of Organic Substrate Oxidation by this compound

The oxidation of organic substrates by this compound proceeds through distinct mechanistic pathways, largely dictated by the nature of the substrate and reaction conditions. Two primary mechanisms have been identified:

  • Direct Electron Transfer: In this pathway, this compound acts as an electron acceptor, directly abstracting electrons from the organic molecule. This process is fundamental to its oxidizing power and leads to the formation of oxidized products.
  • Radical-Mediated Oxidation: this compound can generate bromine radicals (Br•) under certain conditions. These highly reactive radicals can then attack electron-rich centers within organic substrates, such as aromatic rings, initiating an oxidative transformation. This type of radical process is analogous to the Hunsdiecker reaction, where silver salts of carboxylic acids react with halogens to form organic halides via radical intermediates.
  • In the oxidation of alcohols, kinetic studies have pointed to a first-order dependence on the concentration of bromine, suggesting the involvement of bromine-containing species in the rate-determining step. The oxidation of various alcohols, such as cyclohexanol (B46403) and different isomers of hexanol and pentanol, by bromine in the presence of silver salts like silver carbonate and silver acetate (B1210297) has been investigated. These reactions are believed to proceed through the formation of unstable hypobromite (B1234621) intermediates. american.edu

    Investigation of Catalytic Cycles Involving this compound in Redox Processes

    Silver ions (Ag⁺), such as those from this compound, can play a crucial role in the catalytic cycles of complex redox reactions, particularly in oscillating chemical systems like the Belousov-Zhabotinsky (BZ) reaction. In the oxidation of organic substrates by acidic bromate, the presence of silver ions can significantly alter the reaction dynamics. researchgate.net

    The primary role of the silver ion in these systems is to control the concentration of bromide ions (Br⁻). Bromide is a key intermediate and inhibitor in the autocatalytic production of bromous acid (HBrO₂), a central step in the BZ-type oscillations. Silver ions react with bromide ions to form the sparingly soluble precipitate, silver bromide (AgBr).

    Reaction: Ag⁺(aq) + Br⁻(aq) → AgBr(s)

    By effectively removing bromide from the solution, silver ions can switch the reaction mechanism from a negative feedback loop (inhibited by bromide) to a positive feedback loop, thereby influencing the frequency and nature of the oscillations. researchgate.net In some cases, the addition of silver nitrate (B79036) to an oscillating reaction involving an organic substrate and acidic bromate eliminates the oscillation in bromide concentration while oscillations in the potential of a platinum electrode persist. researchgate.net

    While a complete catalytic cycle where this compound is regenerated is not always explicit, its components are central to mediating the redox process. The general principle involves a single-electron transfer (SET) mechanism, where the Ag(I) ion can be oxidized to Ag(II) by a strong oxidant (like persulfate in analogous systems), which then oxidizes the substrate, regenerating Ag(I). core.ac.uk This Ag(I)/Ag(II) redox couple is fundamental to many silver-catalyzed oxidations. core.ac.ukunipv.it

    Decomposition Pathways of this compound

    This compound is sensitive to both heat and light, undergoing decomposition through distinct pathways depending on the energy source.

    Thermal Decomposition Processes and Resulting Byproducts

    When subjected to heat, this compound undergoes decomposition. The process initiates at temperatures above 309°C. The primary byproducts of this thermal breakdown are solid silver bromide (AgBr) and oxygen gas (O₂).

    2 AgBrO₃(s) → 2 AgBr(s) + 3 O₂(g)

    This decomposition pathway is distinct from that of other silver salts like silver carbonate, which may decompose in multiple steps involving intermediates like silver oxide before yielding metallic silver. researchgate.netacs.org The thermal decomposition of silver carboxylates similarly results in metallic silver, but also produces byproducts like carbon dioxide and carboxylic acids. researchgate.net

    Photolytic Decomposition Mechanisms of this compound

    Exposure to light, particularly ultraviolet radiation, induces the photolytic decomposition of this compound. This process, known as photolysis, involves the breaking of chemical bonds by photon energy. Unlike its thermal decomposition, the photolytic pathway results in the formation of metallic silver (Ag), oxygen gas (O₂), and elemental bromine (Br₂).

    The reaction for photolytic decomposition is as follows:

    2 AgBrO₃(s) + hν → 2 Ag(s) + 3 O₂(g) + Br₂(g)

    The mechanism is analogous to the well-documented photolysis of silver halides, such as silver bromide, which is the cornerstone of traditional photography. wikipedia.orgtestbook.com The process begins with the absorption of a photon (hν), which excites an electron to a conduction band, creating a photoelectron and a "hole". wikipedia.org The electron can then reduce a silver ion (Ag⁺) to a silver atom (Ag⁰). The accumulation of these silver atoms forms a latent image speck in photography. wikipedia.org In the case of this compound, the absorbed energy is sufficient to break down the bromate ion entirely, leading to the release of oxygen and bromine gas alongside the formation of metallic silver.

    Kinetic Studies of this compound Reactions

    Kinetic studies provide quantitative insight into the rates and mechanisms of reactions involving this compound. Research has established key parameters for both its decomposition and its role in oxidation.

    The thermal decomposition of this compound has an activation energy (Ea) of approximately 150 kJ/mol. The rate of this decomposition increases significantly at temperatures above 300°C.

    In its function as an oxidant, the kinetics of alcohol oxidation have been examined. For the oxidation of cyclohexanol, second-order rate constants have been reported to be in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹, with the specific rate being dependent on factors such as pH and the presence of a catalyst.

    The broader kinetics of reactions involving the bromate ion are also relevant. For instance, the reaction between bromate and bromide ions in acidic solution follows a rate law that is first-order with respect to both bromate and bromide, and second-order with respect to hydrogen ions, suggesting a mechanism involving the protonated intermediate H₂BrO₃⁺.

    The table below summarizes some of the reported kinetic data for reactions involving this compound.

    Kinetic Parameters for this compound Reactions
    Reaction TypeSubstrate/ProcessKinetic ParameterValueConditionsCitation
    Thermal DecompositionAgBrO₃Activation Energy (Ea)≈ 150 kJ/molAbove 300°C
    Alcohol OxidationCyclohexanolSecond-order rate constant (k)10⁻³ - 10⁻² M⁻¹s⁻¹pH and catalyst dependent

    The following table details examples of oxidation reactions where this compound acts as the oxidizing agent.

    Examples of Oxidation Reactions with this compound
    SubstrateProductGeneral Reaction ConditionsCitation
    Primary AlcoholsAldehydesAqueous solution, Room Temperature
    Secondary AlcoholsKetonesAqueous solution, Room Temperature
    Tetrahydropyranyl ethersCarbonyl compoundsNot specified wku.edu

    Determination of Reaction Orders, Rate Constants, and Activation Parameters

    The reactivity of this compound (AgBrO₃) is a subject of significant interest, particularly in the context of its thermal decomposition and its role as an oxidizing agent in various chemical transformations. Kinetic studies are crucial for understanding the mechanisms of these reactions and for optimizing reaction conditions. The determination of reaction orders, rate constants, and activation parameters provides fundamental insights into the chemical processes involving this compound.

    The order of a reaction with respect to a particular reactant indicates how the rate of the reaction is affected by the concentration of that reactant. slideshare.netdocbrown.info For reactions involving this compound, the reaction order is determined experimentally by systematically varying the concentrations of the reactants and observing the effect on the reaction rate. slideshare.netiastate.edu For instance, in the oxidation of alcohols, kinetic studies have revealed a first-order dependence on the concentration of bromine. Similarly, in the oxidation of tartaric acid catalyzed by Ru(III) chloride, the reaction exhibits first-order kinetics at low concentrations of bromate, transitioning to zero-order at higher concentrations.

    Rate constants (k) are proportionality constants that relate the rate of a reaction to the concentrations of the reactants. docbrown.info These constants are temperature-dependent and are specific to a particular reaction. For the thermal decomposition of this compound, the rate constants have been observed to increase exponentially at temperatures above 300°C. In the oxidation of cyclohexanol, second-order rate constants have been reported to be in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹, with the specific value depending on factors such as pH and the presence of a catalyst.

    Activation energy (Ea) represents the minimum amount of energy required for a reaction to occur. It is a critical parameter for understanding the temperature sensitivity of a reaction. The activation energy for the thermal decomposition of this compound has been determined using methods such as the Kissinger method, yielding a value of approximately 148 ± 5 kJ/mol. Isothermal methods have provided a similar value of 153 ± 7 kJ/mol. In the context of the tarnishing of silver in bromine vapor, which follows a cubic rate law, an activation energy of approximately 37.6 kJ/mol has been reported. tandfonline.com

    The table below summarizes key kinetic parameters for reactions involving this compound, derived from various experimental studies.

    Table 1: Kinetic Parameters for Reactions Involving this compound

    ReactionReaction OrderRate Constant (k)Activation Energy (Ea)Conditions
    Thermal Decomposition -Increases exponentially above 300°C148 ± 5 kJ/mol (Kissinger method)N₂ atmosphere
    153 ± 7 kJ/mol (Isothermal method)Air, 10°C/min
    Oxidation of Cyclohexanol First-order in bromine10⁻³ to 10⁻² M⁻¹s⁻¹-Dependent on pH and catalyst
    Tarnishing of Silver in Bromine Vapor Cubic rate law-~37.6 kJ/mol35°-70°C

    This table is interactive. You can sort and filter the data by clicking on the column headers.

    Elucidation of Rate-Determining Steps and Reaction Intermediates

    In many reactions involving bromate, the formation of an intermediate complex is a key feature. For instance, one proposed mechanism for the reaction of bromate with halide ions involves the rapid formation of a complex like H₂BrO₃⁺, followed by a rate-determining reaction with the halide. iastate.edu However, in the reaction between bromate and bromide, results have not supported the existence of intermediates such as HBr₂O₃⁻ and H₂Br₂O₃. scielo.br

    In the context of this compound's application in organic synthesis, such as the Hunsdiecker reaction, the mechanism is believed to proceed through radical intermediates. wikipedia.orgbyjus.com The silver salt of a carboxylic acid reacts with bromine to form an acyl hypobromite intermediate. wikipedia.orgbyjus.com This is followed by the formation of a diradical pair, which then undergoes decarboxylation to form another diradical pair that ultimately recombines to yield the organic halide. wikipedia.org

    The oxidation of various substrates by bromate often involves complex multi-step processes. For example, in the oxidation of tartaric acid catalyzed by aquachlororuthenium(III), the formation of a pale yellow precipitate of silver bromide upon addition of silver nitrate solution confirms the presence of bromide ions as a product. The reaction products in this case were identified as formic acid and carbon dioxide. Similarly, in the oxidation of Orange II by bromate, the formation of a pale-yellow precipitate of silver bromide confirms bromide as an inorganic product. modernscientificpress.com

    The study of reactions in different solvent systems can also shed light on reaction intermediates. For example, the electrochemical reduction of organic bromides on a silver surface is thought to involve a "two-center intermediate" in outer sphere donor mechanisms. researchgate.net

    The table below outlines some of the proposed intermediates and rate-determining steps in reactions involving bromate.

    Table 2: Intermediates and Rate-Determining Steps in Bromate Reactions

    Reaction SystemProposed IntermediatesProposed Rate-Determining Step
    Bromate-Halide Reaction H₂BrO₃⁺Reaction of the intermediate complex with halide
    Hunsdiecker Reaction (Silver Carboxylate with Bromine) Acyl hypobromite, Radical pairsDecarboxylation of the carboxyl radical
    Tarnishing of Silver in Bromine Vapor -Creation of positive holes at the outer interface

    This table is interactive. You can sort and filter the data by clicking on the column headers.

    Effects of Ionic Strength, pH, and Solvent Polarity on Reaction Kinetics

    The kinetics of reactions involving this compound are significantly influenced by the properties of the reaction medium, including ionic strength, pH, and solvent polarity. researchgate.netnist.gov These factors can affect the stability of reactants, intermediates, and transition states, thereby altering the reaction rate. ajpojournals.orgresearchgate.net

    Ionic Strength: The ionic strength of a solution, a measure of the total concentration of ions, can influence reaction rates, particularly for reactions involving charged species. In the oxidation of some organic compounds by bromate, an increase in ionic strength has been shown to increase the reaction rate, indicating a positive salt effect. slideshare.net Conversely, for the reaction between bromate and bromide, the rate constant has been observed to decrease with increasing ionic strength up to 1 mol L⁻¹, and then increase at higher ionic strengths. scielo.br In some cases, such as the oxidation of methylene (B1212753) blue by bromate, changes in ionic strength have no effect on the reaction rate, exhibiting a zero Brønsted-Debye salt effect. modernscientificpress.com

    pH: The pH of the reaction medium plays a crucial role in many bromate reactions, especially those in aqueous solutions. researchgate.netacs.org The concentration of hydrogen ions often appears in the rate law, indicating its direct involvement in the reaction mechanism. iastate.edumodernscientificpress.com For instance, the oxidation of Orange II by bromate is first order with respect to the hydrogen ion concentration. modernscientificpress.com Similarly, the reaction between bromate and bromide shows a second-order dependence on the hydrogen ion concentration over a wide acidity range. scielo.br The pH can also influence the stability of reactants and intermediates, and in the case of ozonation of bromide-containing water, pH depression has been shown to enhance bromate formation. nih.gov

    Solvent Polarity: The polarity of the solvent can have a profound effect on reaction kinetics. ajpojournals.orgresearchgate.netscience.gov Polar solvents are generally better at stabilizing charged intermediates and transition states, which can accelerate reactions involving these species. ajpojournals.org In the electrocatalytic reduction of organic bromides on silver, the catalytic activity increases with the solvent's ability to solvate halide ions, with the order being acetone (B3395972) < dimethylformamide < acetonitrile (B52724) < propylene (B89431) carbonate < dimethyl sulfoxide (B87167) < methanol (B129727). researchgate.net The Gibbs transfer energy for the silver ion (Ag⁺) decreases in dimethylsulfoxide (DMSO), which enhances the solubility of this compound. In the oxidation of gabapentin (B195806) by diperiodatonickelate(IV), the reaction rate increases with an increase in the solvent polarity of the medium. researchgate.net

    The following table summarizes the observed effects of these parameters on the kinetics of bromate reactions.

    Table 3: Effects of Medium Properties on Bromate Reaction Kinetics

    ParameterObserved EffectExample Reaction System
    Ionic Strength Rate increases with increasing ionic strengthOxidation of some organic compounds by bromate
    Rate decreases then increases with increasing ionic strengthBromate-bromide reaction
    No effect on reaction rateOxidation of methylene blue by bromate
    pH First-order dependence on [H⁺]Oxidation of Orange II by bromate
    Second-order dependence on [H⁺]Bromate-bromide reaction
    Enhancement of bromate formation with pH depressionOzonation of bromide-containing water
    Solvent Polarity Increased catalytic activity with increased solvent polarityElectrocatalytic reduction of organic bromides on silver
    Increased reaction rate with increased solvent polarityOxidation of gabapentin by diperiodatonickelate(IV)

    This table is interactive. You can sort and filter the data by clicking on the column headers.

    Complexation Chemistry and Ligand Interactions of this compound

    Stability Constants and Thermodynamic Parameters of Silver-Bromate Complexes

    The formation of complexes in solution is a key aspect of the chemistry of silver ions. wikipedia.org A stability constant, also known as a formation constant (Kf), is the equilibrium constant for the formation of a complex from its constituent ions in solution. wikipedia.orglibretexts.org The magnitude of the stability constant is a measure of the strength of the interaction between the metal ion and the ligands. wikipedia.org

    For silver(I) complexes, stability constants are often determined potentiometrically. researchgate.net While specific stability constants for a simple silver-bromate complex are not extensively reported, studies on related silver complexes provide valuable insights. For instance, the stability constants of silver(I) complexes with ligands like pyridine (B92270) and 2,2'-bipyridyl have been determined in various solvent systems. researchgate.net The stability of these complexes is influenced by the nature of the solvent. researchgate.net

    Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide a deeper understanding of the driving forces behind complex formation. researchgate.net For many silver(I) complexes with amine ligands in solvents like acetonitrile and dimethyl sulfoxide, the complex formation is enthalpy-driven, meaning the reactions are exothermic (negative ΔH°). mdpi.com The entropy change (ΔS°) is often negative, opposing the complex formation. mdpi.com

    The table below presents thermodynamic data for the complexation of silver(I) with a representative amine ligand in a non-aqueous solvent, illustrating the typical thermodynamic profile for such reactions.

    Table 4: Thermodynamic Parameters for Silver(I)-n-Propylamine Complexation in Acetonitrile

    Complex Specieslog KΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
    AgL⁺ 7.37-42.1-54.7-42
    AgL₂⁺ 13.06-74.5-108.0-112

    Data sourced from a study on silver(I) complexation with monoamines in acetonitrile. mdpi.com This table is interactive.

    Coordination Speciation and Solution Behavior of this compound

    The coordination speciation of this compound in solution refers to the different chemical species that are formed, including free ions and various complexes. The solubility of this compound in water is relatively low, with a reported solubility product (Ksp) of 5.38 × 10⁻⁵. wikipedia.org

    The solution behavior of this compound is influenced by the presence of other ions and ligands. For example, the solubility of this compound is affected by the presence of different electrolytes. osti.gov Studies have shown that electrolytes like perchloric acid (HClO₄) and lithium perchlorate (B79767) (LiClO₄) have minimal effects on its solubility, whereas lithium nitrate (LiNO₃) has a more significant impact. osti.gov This suggests an association between silver ions and nitrate ions in solution. osti.gov

    Thermodynamic and Solubility Equilibria of Silver Bromate

    Determination of Solubility Product Constants (Ksp) for Silver Bromate (B103136)

    The solubility product constant, Ksp, represents the equilibrium between a solid ionic compound and its ions in a saturated solution. purdue.edulibretexts.org For silver bromate (AgBrO₃), this equilibrium is described by the dissociation reaction:

    AgBrO₃(s) ⇌ Ag⁺(aq) + BrO₃⁻(aq)

    The Ksp expression is given by the product of the molar concentrations of the aqueous ions, each raised to the power of its stoichiometric coefficient: purdue.edu

    Ksp = [Ag⁺][BrO₃⁻]

    At a standard temperature of 25°C (298 K), the widely accepted Ksp value for this compound is 5.38 × 10⁻⁵. engineeringtoolbox.comwikipedia.orgulaval.ca This value indicates that this compound is a sparingly soluble salt. The determination of Ksp can be achieved through various experimental methods, including direct measurement of the solubility of the salt in water. suddevelop.com For instance, if the solubility of this compound is found to be 0.0072 g/L, the molar solubility can be calculated by dividing by its molar mass (235.77 g/mol ), resulting in a molar solubility of 3.05 x 10⁻⁵ mol/L. quora.com From this, the Ksp can be calculated as (3.05 x 10⁻⁵)², which equals approximately 9.30 x 10⁻¹⁰. quora.com It is important to note that different experimental determinations can lead to slight variations in the calculated Ksp value.

    Table 1: Solubility Product Constants (Ksp) of this compound at 25°C

    Ksp Value Molar Solubility (mol/L) Solubility (g/100 mL) Reference
    5.38 × 10⁻⁵ 7.33 × 10⁻³ 0.173 engineeringtoolbox.comwikipedia.orgulaval.ca
    9.32 × 10⁻⁸ 3.05 × 10⁻⁴ 0.0072 brainly.com

    Thermodynamics of this compound Dissolution Processes

    The dissolution of this compound is governed by fundamental thermodynamic principles, including changes in enthalpy, entropy, and Gibbs free energy.

    Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) of Dissolution

    The thermodynamic parameters for the dissolution of this compound in water at 25°C have been determined through experimental studies. osti.gov The dissolution process is endothermic, meaning it absorbs heat from the surroundings, which is indicated by a positive enthalpy change (ΔH). savemyexams.com The entropy change (ΔS) for the dissolution is positive, reflecting an increase in disorder as the solid crystal lattice breaks down into solvated ions in solution. brainly.comsavemyexams.com

    The Gibbs free energy change (ΔG) for dissolution can be calculated using the equation ΔG = ΔH - TΔS, where T is the temperature in Kelvin. youtube.com A positive ΔG value at standard conditions indicates that the dissolution is not spontaneous under these conditions.

    A study on the thermodynamics of this compound solubility in both protium (B1232500) oxide (H₂O) and deuterium (B1214612) oxide (D₂O) provided the following values at 25°C:

    In H₂O:

    ΔG° = 6.83 kcal/mole

    ΔH° = 11.7 kcal/mole

    ΔS° = 19.7 cal/deg-mole osti.gov

    In D₂O:

    ΔG° = 6.62 kcal/mole

    ΔH° = 12.5 kcal/mole

    ΔS° = 21.8 cal/deg-mole osti.gov

    The lower solubility in D₂O is attributed to a larger enthalpy effect. osti.gov

    Table 2: Thermodynamic Parameters for this compound Dissolution at 25°C

    Solvent ΔG° (kcal/mol) ΔH° (kcal/mol) ΔS° (cal/mol·K) Reference
    H₂O 6.83 11.7 19.7 osti.gov
    D₂O 6.62 12.5 21.8 osti.gov

    Temperature Dependence of this compound Solubility

    The solubility of this compound is influenced by temperature. Given that the dissolution process is endothermic (positive ΔH), an increase in temperature will favor the forward reaction, leading to an increase in solubility in accordance with Le Châtelier's principle. uohyd.ac.in Studies have confirmed this relationship, showing increased solubility of this compound at higher temperatures. For instance, the solubility was determined at 14.7°C, 26.6°C, and 55.6°C in one study, and at 20°C, 25°C, and 30°C in another, with both showing a positive correlation between temperature and solubility. osti.govoup.com

    Solvent Effects on this compound Solubility in Mixed Media

    The nature of the solvent significantly affects the solubility of this compound. Studies in mixed solvent systems, such as tetrahydrofuran-water and ethanol-pyridine mixtures, reveal complex solubility behavior. oup.comtandfonline.com In tetrahydrofuran-water mixtures, the logarithm of solubility is nearly inversely proportional to the dielectric constant of the solvent in regions of higher dielectric constants. oup.com However, this linear relationship does not hold in the lower dielectric constant region. oup.com

    In ethanol-pyridine mixtures, the solubility of this compound passes through a maximum at a specific solvent composition (mole fraction of pyridine (B92270) ≈ 0.5) before decreasing. tandfonline.com The standard Gibbs energies of transfer from ethanol (B145695) to the mixed solvent initially decrease and then increase. tandfonline.com This behavior is explained by the concept of heteroselective solvation, where the silver ion (Ag⁺) is preferentially solvated by pyridine, and the bromate ion (BrO₃⁻) is preferentially solvated by ethanol. tandfonline.com The solubility of silver halides, including this compound, has also been reviewed in aqueous mixtures of methanol (B129727), acetonitrile (B52724), and dimethylsulfoxide. researchgate.net

    Influence of Ionic Strength on this compound Solubility and Activity Coefficients

    The solubility of sparingly soluble salts like this compound is affected by the ionic strength of the solution. The presence of other electrolytes, even those not sharing a common ion, can influence solubility through the "salt effect." uohyd.ac.in An increase in ionic strength generally leads to a decrease in the activity coefficients of the ions (Ag⁺ and BrO₃⁻). iyte.edu.tr The activity coefficient is a factor that accounts for the deviation of an ion's behavior from ideality due to electrostatic interactions in solution. usm.edu

    The thermodynamic solubility product (Ksp) is defined in terms of activities (a) rather than molar concentrations:

    Ksp = a(Ag⁺) * a(BrO₃⁻) = γ(Ag⁺)[Ag⁺] * γ(BrO₃⁻)[BrO₃⁻]

    Here, γ represents the activity coefficient. To maintain the constancy of the thermodynamic Ksp, a decrease in activity coefficients due to increased ionic strength must be compensated by an increase in the ionic concentrations, thus increasing the salt's solubility. uohyd.ac.inpearson.com The Debye-Hückel equation can be used to estimate activity coefficients based on the ionic strength of the solution. usm.edu Studies have utilized electrolytes like LiClO₄ to vary the ionic strength and investigate its effect on this compound solubility. osti.gov

    Phase Equilibria and Precipitation Phenomena Involving this compound

    Phase equilibria describe the conditions under which different phases (solid, liquid, gas) can coexist. For this compound, this primarily involves the equilibrium between the solid phase and its saturated solution. libretexts.orgtru.ca Precipitation of this compound occurs when the product of the concentrations of silver ions and bromate ions in a solution exceeds the solubility product constant (Ksp). libretexts.orgtru.ca This principle is fundamental to understanding the formation of solid this compound from a solution.

    The study of phase diagrams for systems containing silver halides, such as the silver bromide-cadmium dibromide system, provides insights into the formation of solid solutions and intermediate compounds at different temperatures and compositions. researchgate.net While specific phase diagrams for systems exclusively featuring this compound are less common in the provided search results, the general principles of phase equilibria apply. kahedu.edu.in Precipitation phenomena, such as the formation of Liesegang rings, have been observed in various precipitation reactions involving silver ions, demonstrating the complex pattern formation that can arise from reaction-diffusion systems. acs.org The dissolution of silver can also be influenced by the presence of oxidizing agents and complexing ligands, which can lead to the precipitation of silver compounds if conditions such as pH and reactant concentrations are not carefully controlled. researchgate.net

    Computational and Theoretical Chemistry Approaches to Silver Bromate Systems

    Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

    Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to modern computational chemistry for studying the electronic properties of molecules and solids. numberanalytics.com DFT is a popular method for investigating the electronic structure and reactivity of molecules, while more rigorous ab initio methods solve the Schrödinger equation with fewer approximations. numberanalytics.com These approaches have revolutionized the analysis of chemical systems by allowing for the prediction of reaction outcomes, the identification of intermediates and transition states, and the optimization of reaction conditions. numberanalytics.com

    DFT calculations are instrumental in elucidating the electronic structure and bonding in materials like silver bromate (B103136). By solving the Kohn-Sham equations, DFT can determine properties such as the band structure, density of states (DOS), and the nature of chemical bonds. aps.orgabinit.org For a related compound, silver bromide (AgBr), DFT studies on halogen bonding to metal surfaces show that the degree of bond ionicity is related to the metal's work function, with higher work function surfaces leading to more covalent bonding. acs.org

    In the context of silver bromate (AgBrO₃), DFT calculations would model the system using periodic slabs to represent the crystal. acs.org Such calculations can reveal the distribution of electron density, indicating the degree of covalent versus ionic character in the Ag-O and Br-O bonds. Analysis of the projected density of states would show the contributions of silver, bromine, and oxygen orbitals to the valence and conduction bands. For instance, in many transition metal oxides, the valence band is dominated by oxygen p-orbitals, while the conduction band has significant metal d-orbital character. Similarly, studies on perovskite materials like CsPbX₃ (where X is a halogen) use DFT to calculate band structures and densities of states, revealing their semiconductor properties. researchgate.net This approach allows for a fundamental understanding of the material's electronic and optical properties.

    A Bader population analysis can quantify the charge transfer between atoms, providing a numerical value for the ionicity of the bonds. acs.org The electronic structure is key to understanding the material's stability, reactivity, and potential applications in areas like photocatalysis. researchgate.net

    Table 1: Representative Data from DFT Calculations on Related Systems
    SystemCalculated PropertyFindingSignificance
    Halogens on Transition Metal SurfacesBond IonicityCorrelates with metal work function; higher work function leads to more covalent bonds. acs.orgHelps predict the nature of the silver-bromate interaction at surfaces.
    CsPbBr₃Direct Band GapCalculated to be 2.538 eV. researchgate.netIndicates the material's potential as a semiconductor for optoelectronic applications.
    9,10-DPA vs. 2-bromo-9,10-DPAHOMO-LUMO GapHalogenation can lower the energy gap, indicating better reactivity and conductivity. researchgate.netSuggests that the bromate group significantly influences the electronic properties of the silver cation.

    Understanding chemical reactions requires identifying the high-energy, transient structures known as transition states. mit.edu Computational methods are essential for this, as transition states are extremely fleeting and difficult to observe experimentally. mit.eduims.ac.jp Techniques like the Nudged Elastic Band (NEB) method are commonly used to find the minimum energy path between reactants and products, revealing the transition state structure along the way. ims.ac.jp

    For reactions involving bromate, computational chemistry can model the step-by-step mechanism. A computational study on the oxidation of methionine by bromate, using semi-empirical methods, proposed a seven-step mechanism. abu.edu.ng The calculations identified the structures of reactants, intermediates, transition states, and products. abu.edu.ng The rate-limiting step was found to involve the reaction between protonated bromate (HBrO₃) and methionine. abu.edu.ng Finding transition states is a challenging aspect of computational chemistry, often requiring a good initial guess of the geometry and sophisticated algorithms to optimize the structure to a saddle point on the potential energy surface. stackexchange.com The development of machine learning models is accelerating this process, allowing for the rapid prediction of transition state structures. mit.edu

    Electronic Structure Elucidation and Bonding Characteristics of this compound

    Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Solution and Solid-State Behavior

    MD and MC simulations are powerful computational techniques for studying the dynamic behavior of atoms and molecules in different phases.

    Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves over time. acs.org In the solid state, MD is used to study phenomena like ion diffusion, lattice vibrations, and phase transitions. acs.orgresearchgate.net For instance, MD simulations of silver bromide (AgBr) have been used to investigate the "premelting effect," where a significant increase in silver cation mobility is observed at temperatures well below the melting point. researchgate.net This is attributed to a loss of long-range order in the cation sublattice, confirming the material's superionic conductivity near its melting point. researchgate.net MD simulations are also crucial for understanding diffusion in solid-state electrolytes, as they can capture complex processes like collective jumps and the influence of lattice vibrations. acs.org

    In solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations are particularly effective. researchgate.net In this approach, the central species (e.g., a silver ion and its first solvation shell) is treated with a high-level QM method, while the surrounding solvent is treated with a more computationally efficient MM force field. researchgate.net This has been used to study the solvation structure and dynamics of Ag⁺ ions in water and liquid ammonia (B1221849), revealing details about coordination numbers and the exchange rates of solvent molecules in the first solvation shell. researchgate.net

    Monte Carlo (MC) methods use random sampling to solve numerical problems. diva-portal.org In chemical systems, Kinetic Monte Carlo (KMC) is particularly useful for simulating processes that occur over longer timescales than are accessible with MD, such as surface reactions in heterogeneous catalysis. aip.org KMC models the system's evolution as a series of discrete events (e.g., adsorption, diffusion, reaction), with the probability of each event determined by its rate constant. diva-portal.orgaip.org This approach could be used to simulate the decomposition of solid this compound or its interaction with gas-phase molecules. Other MC methods can simulate the decomposition of metastable solid solutions and study nucleation kinetics. aps.org

    Table 2: Applications of MD and MC Simulations to Silver-Containing Systems
    MethodSystemPhenomenon StudiedKey Insight
    Molecular Dynamics (MD)Solid AgBrPremelting and Superionic ConductionCation mobility increases significantly below the melting point due to loss of sublattice order. researchgate.net
    QM/MM MDAg⁺ in Liquid AmmoniaSolvation DynamicsProvides accurate structural and dynamical data of solvated ions, including solvent exchange rates. researchgate.net
    Kinetic Monte Carlo (KMC)General Heterogeneous CatalysisSurface Reaction DynamicsSimulates long-term evolution of surface coverages and reaction product formation. aip.org
    Monte Carlo (MC)Metastable Solid SolutionsDecomposition and NucleationModels the entire precipitation process from early-stage nucleation to late-stage coarsening. aps.org

    Thermochemical Calculations: Heats of Reaction and Activation Energy Barriers

    Thermochemistry, the study of energy changes in chemical reactions, is a critical component of computational analysis. slideshare.netudel.edu DFT and other QM methods can be used to calculate the energies of reactants, products, and transition states, which in turn allows for the determination of key thermodynamic and kinetic parameters.

    The heat of reaction (enthalpy change, ΔH) is calculated as the difference between the total enthalpy of the products and the reactants. sparkl.me A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic one. slideshare.net For the computational study of methionine oxidation by bromate, the heats of reaction for the proposed elementary steps were calculated, helping to determine the thermodynamic favorability of each step. abu.edu.ng

    Computational Modeling of Adsorption Geometries and Surface Interactions in Silver-Bromate Interfaces

    Understanding how molecules interact with surfaces is vital for fields like catalysis and sensor technology. Computational modeling, especially with DFT, is a primary tool for investigating adsorption geometries and surface interactions. acs.orgscirp.org

    To model the interface between this compound and another phase (e.g., a silver surface or a solvent), a slab model of the surface is typically constructed. acs.org The adsorbate (e.g., a bromate ion) is placed at various sites on the surface, and the geometry is optimized to find the most stable adsorption configuration. arxiv.org This approach has been successfully used to study the adsorption of various molecules on silver nanoparticles. mdpi.comresearchgate.net DFT calculations can faithfully reproduce experimental data, such as Surface-Enhanced Raman Scattering (SERS) spectra, and provide detailed information on the chemical adsorption geometry. mdpi.comresearchgate.net

    For the silver-bromate interface, these models could predict:

    Preferred Adsorption Sites: Whether the bromate ion adsorbs atop a single silver atom, in a bridge site between two atoms, or in a hollow site.

    Bonding Nature: The calculations can determine the character of the bonds formed between the oxygen atoms of the bromate and the silver surface atoms. mdpi.com

    Structural Changes: Adsorption can induce changes in both the adsorbate and the surface, such as elongation of the Br-O bonds or reconstruction of the silver surface.

    Electronic Interactions: Modeling can reveal the charge transfer between the surface and the bromate ion and calculate changes in the work function of the surface upon adsorption. arxiv.org

    These computational insights are crucial for interpreting experimental results and for the rational design of materials with specific surface properties. scirp.orgarxiv.org

    Analytical Methodologies for Silver Bromate and Bromate Ion Detection and Quantification

    Volumetric and Potentiometric Titration Techniques for Bromate (B103136) Analysis

    Volumetric and potentiometric titrations are classical analytical methods that can be applied to the determination of bromate, often in solutions where its concentration is relatively high. These techniques are based on the reaction of bromate with a titrant, with the endpoint of the titration being determined either visually with an indicator or by monitoring the change in potential of a solution.

    Volumetric Titration

    In volumetric analysis, a solution of a substance of known concentration (the titrant) is used to determine the concentration of an unknown solution. scribd.com For bromate determination, this typically involves a redox reaction. A common method is the iodometric titration, where bromate is reacted with an excess of iodide in an acidic medium. The bromate oxidizes the iodide to iodine, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) using a starch indicator. The endpoint is signaled by the disappearance of the blue color of the starch-iodine complex.

    The reactions involved are:

    Reaction of bromate with iodide: BrO₃⁻ + 6I⁻ + 6H⁺ → Br⁻ + 3I₂ + 3H₂O

    Titration of iodine with thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

    Another approach involves the direct titration of bromate with a reducing agent like arsenious oxide in an acidic solution. nih.gov Visual indicators such as methyl orange or methyl red can be used, where the color change indicates the endpoint of the reaction. nih.gov

    Potentiometric Titration

    Potentiometric titration is a more sophisticated method where the change in the electrochemical potential of the solution is monitored as the titrant is added. shodhsagar.com This technique offers greater accuracy and precision compared to manual titrations with visual indicators and is well-suited for automation. shodhsagar.com A reference electrode and an indicator electrode are used to measure the potential difference. The endpoint of the titration is identified by the point of the most significant change in potential upon the addition of a small volume of titrant.

    For bromate analysis, a platinum electrode is often used as the indicator electrode in redox titrations. nih.govshodhsagar.com For example, the titration of bromate with arsenic (III) can be monitored potentiometrically. nih.gov Gold electrodes have also been shown to be effective, sometimes offering a better response rate and stability than platinum electrodes. shodhsagar.com

    Table 1: Comparison of Volumetric and Potentiometric Titration for Bromate Analysis

    FeatureVolumetric TitrationPotentiometric Titration
    Principle Reaction with a titrant to a visual endpoint.Measurement of potential change during titration. shodhsagar.com
    Endpoint Detection Color change of a chemical indicator (e.g., starch, methyl orange). nih.govSharp change in electrode potential. shodhsagar.com
    Instrumentation Burette, flask, indicator.Potentiometer, reference electrode, indicator electrode. shodhsagar.com
    Accuracy Generally lower than potentiometric titration.Higher accuracy and precision. shodhsagar.com
    Automation Difficult to automate.Easily automated for high-throughput analysis. shodhsagar.com
    Common Titrants Sodium thiosulfate (for liberated iodine), arsenious oxide. nih.govArsenious oxide, antimony (III), thallium (I). nih.gov

    Chromatographic Methods for Bromate Ion Determination (e.g., Ion Chromatography)

    Ion chromatography (IC) has become the standard and most widely used technique for the determination of bromate in drinking water and other environmental samples. thermofisher.commetrohm.comchrom-china.com This method offers high sensitivity, selectivity, and the ability to simultaneously analyze multiple anions.

    IC separates ions based on their affinity for an ion-exchange stationary phase. A liquid mobile phase, or eluent, carries the sample through a column packed with the stationary phase. The separated ions are then detected, most commonly by suppressed conductivity detection.

    Several U.S. Environmental Protection Agency (EPA) methods, such as 300.1, 317.0, and 326.0, as well as ISO standards like 15061 and 11206, are based on ion chromatography for bromate analysis. thermofisher.commetrohm.comthermofisher.com

    Key Components of Ion Chromatography for Bromate Analysis:

    Eluent: Both carbonate/bicarbonate and hydroxide (B78521) eluents can be used. thermofisher.comthermofisher.com Hydroxide eluents, often generated electrolytically, are known to provide lower background conductivity and higher sensitivity. thermofisher.comthermofisher.com

    Columns: High-capacity anion-exchange columns are designed to separate bromate from common anions like chloride and sulfate (B86663), which can be present at much higher concentrations and interfere with the detection of bromate. thermofisher.com

    Detection:

    Suppressed Conductivity Detection: This is the most common detection method. A suppressor is used to reduce the conductivity of the eluent and enhance the signal of the analyte ions. thermofisher.comchrom-china.com

    Post-column Derivatization with UV/Vis Detection: For very low detection limits (sub-µg/L), a post-column reaction can be employed. After separation on the column, the bromate reacts with a reagent to produce a colored compound that is then detected by a UV/Vis spectrophotometer. thermofisher.comthermofisher.com A common post-column reaction involves the oxidation of iodide to the triiodide ion, which is then detected. thermofisher.com

    Table 2: Performance of a Representative Ion Chromatography Method for Bromate

    ParameterValue
    Column Metrosep A Supp 5
    Eluent 3.2 mmol/L Na₂CO₃ - 1.0 mmol/L NaHCO₃
    Detection Suppressed Conductivity
    Linearity Range 5-100 µg/L
    Detection Limit 0.50 µg/L
    Relative Standard Deviation (RSD) <4%
    Spike Recovery 96.1% - 107%
    Data sourced from a study on the determination of trace bromate in drinking water. chrom-china.com

    Spectrophotometric and Other Optical Detection Strategies for Bromate Quantification

    Spectrophotometric methods offer a simpler and more accessible alternative to ion chromatography for the determination of bromate, particularly for on-site analysis. sigmaaldrich.com These methods are based on the reaction of bromate with a chromogenic reagent to produce a colored compound, the absorbance of which is measured with a spectrophotometer. The concentration of bromate is then determined from a calibration curve.

    A variety of reagents have been utilized for the spectrophotometric determination of bromate:

    3,3'-Dimethylnaphthidine: In an acidic medium, bromate oxidizes iodide to iodine. This iodine then reacts with 3,3'-dimethylnaphthidine to form a pink product that can be measured photometrically. sigmaaldrich.com

    Promethazine (B1679618): The reaction between bromate and promethazine in an acidic medium produces a red-pink product with a maximum absorption at 515 nm. jmaterenvironsci.com This method has been validated for the determination of bromate in bread. jmaterenvironsci.com

    Pararosaniline: This method involves the reduction of bromate to bromine, which then reacts with pararosaniline in the presence of sodium metabisulphite to form a stable pink-red complex measured at 540 nm. tandfonline.com

    2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-bromo-PADAP): In the presence of thiocyanate (B1210189) (SCN⁻), bromate reacts with 5-bromo-PADAP to form a red complex that can be monitored at 550 nm. nih.gov

    Table 3: Comparison of Spectrophotometric Methods for Bromate Determination

    ReagentWavelength (nm)Linear RangeDetection Limit
    Promethazine5150.5 - 4.5 µg/mL-
    Pararosaniline5405 - 80 µg/L0.44 µg/L
    5-bromo-PADAP5500.18 - 3.00 mg/L0.15 mg/L
    Data compiled from various spectrophotometric studies. jmaterenvironsci.comtandfonline.comnih.gov

    These methods, while often less sensitive than ion chromatography, provide a rapid and cost-effective means of bromate analysis.

    Development of Reference Materials and Standards in Bromate Analytical Chemistry

    The accuracy and reliability of any analytical measurement depend on the use of high-quality reference materials and standards. In bromate analysis, certified reference materials (CRMs) are essential for method validation, calibration, and quality control.

    Several organizations and commercial suppliers produce bromate standards for use in analytical laboratories. These standards are typically prepared from high-purity potassium bromate (KBrO₃) and are available in various concentrations. sigmaaldrich.comscientificlabs.co.ukscpscience.com

    Key aspects of bromate reference materials include:

    Traceability: High-quality CRMs are traceable to primary standards from national metrology institutes (NMIs) like the National Institute of Standards and Technology (NIST) in the United States. scientificlabs.co.ukcarlroth.com

    Certification: CRMs are produced and certified under internationally recognized quality systems, such as ISO 17034 (for the production of reference materials) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). scientificlabs.co.ukcarlroth.com This ensures the accuracy and reliability of the certified concentration and its associated uncertainty.

    Application: Bromate standards are used to prepare calibration curves for instrumental methods like ion chromatography and spectrophotometry. sigmaaldrich.comcarlroth.com They are also used for analytical quality assurance checks to monitor the performance of analytical methods over time. sigmaaldrich.com

    The availability of reliable bromate standards is fundamental to ensuring that laboratories can accurately measure bromate concentrations and that data from different laboratories are comparable. This is particularly critical for regulatory monitoring, where compliance with legally mandated maximum contaminant levels must be demonstrated.

    Applications in Environmental Science and Remediation Technologies

    Role of Silver and Bromate (B103136) in Water Treatment Processes and Byproduct Formation

    In water treatment, silver and bromate play distinctly different roles. Bromate (BrO₃⁻) is not intentionally added but is a disinfection byproduct (DBP) of significant concern. tandfonline.com It forms when water sources containing bromide (Br⁻) are treated with ozone (O₃), a powerful oxidant used for disinfection and removal of micropollutants. acs.orglidkoping.se The formation of bromate is a complex process involving both direct oxidation by ozone and indirect oxidation by hydroxyl radicals (•OH). ndsu.edunih.gov The concentration of naturally occurring bromide, pH, temperature, and ozone dosage are key factors influencing the rate of bromate formation. researchgate.netwho.int Due to its classification as a probable human carcinogen, regulatory bodies in many countries have set a maximum contaminant level (MCL) for bromate in drinking water, typically at 10 µg/L. tandfonline.comresearchgate.net

    Silver, in contrast, is utilized in specific applications for its antimicrobial properties and its ability to selectively bind with certain ions. In the context of bromate-related water treatment, silver's primary role is not as a bulk disinfectant but as a key component in specialized adsorbent materials designed to remove bromide—the precursor to bromate. mdpi.comresearchgate.net By removing bromide from the source water before ozonation, the formation of the harmful bromate byproduct can be significantly reduced or prevented. researchgate.net Silver is also used in some point-of-use water filters for disinfection, but its main relevance to bromate lies in precursor removal technologies.

    The formation of bromate during ozonation is a major drawback of an otherwise effective treatment process. acs.org The reaction pathways are summarized below:

    Ozone Pathway: Ozone directly oxidizes bromide to hypobromite (B1234621) (OBr⁻), which is then further oxidized to bromate.

    Hydroxyl Radical Pathway: Hydroxyl radicals, formed during ozone decomposition, also oxidize bromide, contributing to the formation of hypobromite and subsequently bromate. This pathway can be dominant in certain water qualities. acs.org

    The challenge for water utilities is to balance the disinfection efficacy of ozone against the risk of forming bromate and other DBPs. waterrf.org

    Remediation Strategies for Bromate Contaminated Water Sources

    Once bromate has formed in water, its removal is challenging due to its high solubility and chemical stability. tandfonline.com However, several remediation strategies have been developed and investigated. These can be broadly categorized into physical/chemical removal and biological reduction. While preventing its formation is the preferred approach, these remediation techniques are crucial for treating water where bromate concentrations already exceed regulatory limits. ndsu.edu Technologies investigated for bromate removal include chemical reduction, ion exchange, membrane filtration, and adsorption. tandfonline.com

    A proactive strategy to prevent bromate formation is to remove its precursor, bromide, from the water before disinfection. lidkoping.se Adsorption technologies are well-suited for this purpose, with silver-impregnated activated carbon (SIAC) being a prominent example. researchgate.net Standard activated carbon has a low affinity for bromide, but its surface can be modified with silver ions to create highly selective adsorption sites. mdpi.com The silver on the carbon surface has a strong affinity for halide ions, allowing it to effectively capture bromide from the water. researchgate.net

    The effectiveness of SIAC depends on several factors, including the characteristics of the activated carbon, the silver content, and the composition of the water matrix. researchgate.net Competing ions, particularly chloride (Cl⁻), and natural organic matter (NOM) can reduce the efficiency of bromide uptake by competing for adsorption sites or fouling the adsorbent surface. researchgate.netresearchgate.net Despite these challenges, studies have demonstrated high removal efficiencies for bromide using silver-based adsorbents.

    Research Findings on Bromide Removal Using Silver-Based Adsorbents

    Adsorbent MaterialReported Bromide Removal EfficiencyKey Findings/ConditionsSource
    Silver-Impregnated Activated Carbon (SIAC)85-93%Lab-scale study. Removal efficiency was affected by chloride and NOM competition. researchgate.netresearchgate.net
    Preconditioned SIACUp to 98%Preconditioning enhanced the removal capacity. researchgate.net
    Silver-Loaded Porous Carbon SpheresUp to 98%Demonstrated high adsorption capacity in a lab study. researchgate.net
    Silver (Ag⁺) Impregnated Graphene Oxide>85%Showed reduced competition from anions and NOM compared to silver-impregnated powdered activated carbon. researchgate.net
    Silver Nanoparticle (Ag-NP) Zeolite Composite>96%Batch experiments showed superior performance compared to zeolite alone. swcc.gov.sa

    Biological reduction offers a sustainable approach to remove bromate that has already been formed. researchgate.net This process utilizes microorganisms within biologically active filters, such as biologically active carbon (BAC) filters, to convert bromate (BrO₃⁻) into the non-toxic bromide ion (Br⁻). nih.govresearchgate.net In this process, known as bromate respiration, bacteria use bromate as an electron acceptor to metabolize an electron donor (such as organic matter or acetate). researchgate.net

    The efficiency of biological bromate reduction is influenced by various water quality parameters. The presence of other electron acceptors, such as dissolved oxygen (DO) and nitrate (B79036) (NO₃⁻), can inhibit bromate reduction, as microorganisms may preferentially use them. researchgate.netresearchgate.net However, studies have shown that bromate reduction can still occur in the presence of measurable DO and nitrate concentrations. researchgate.netresearchgate.net The pH of the water also plays a role, with some studies indicating better removal at lower pH values. researchgate.net

    Factors Affecting Biological Bromate Reduction in BAC Filters

    ParameterEffect on Bromate RemovalSource
    Dissolved Oxygen (DO)Inhibitory; removal decreases as DO concentration increases. Acts as a preferred electron acceptor. researchgate.netresearchgate.net
    Nitrate (NO₃⁻)Inhibitory; removal decreases as nitrate concentration increases. Can be a competing electron acceptor. researchgate.net
    Sulfate (B86663) (SO₄²⁻)Not sensitive; only a slight reduction in removal at very high concentrations. researchgate.net
    pHReduction can be more favorable at lower pH values (e.g., 6.8-7.2) compared to higher pH (e.g., 7.5-8.2). researchgate.net
    Electron Donor (e.g., Acetate)Required for microbial respiration; adding a donor can enhance removal rates. researchgate.net

    Adsorption Technologies for Bromide Removal (e.g., Silver-Impregnated Activated Carbon)

    Methodologies for the Prevention of Bromate Formation in Water Disinfection

    Given the difficulty of removing bromate, preventing its formation during ozonation is the most effective control strategy. ndsu.edu Several methodologies have been developed to minimize bromate formation while maintaining the desired disinfection and oxidation performance of ozone.

    One common approach is to lower the pH of the water before ozonation. lidkoping.seresearchgate.net Bromate formation is generally less favorable at lower pH levels. slenvironment.com This strategy, however, requires the use of acid and subsequent re-adjustment of the pH, which can add to operational complexity and cost.

    Another widely used method involves the addition of ammonia (B1221849) (NH₃). researchgate.net Ammonia reacts with hypobromous acid (HOBr), a key intermediate in the bromate formation pathway, thereby inhibiting its further oxidation to bromate. mdpi.com This can be done by adding ammonia before or with chlorine to form monochloramine, which is also effective at scavenging bromine radicals. acs.orgmdpi.com While highly effective at controlling bromate (with reductions of 80% or more reported), this approach can inhibit the oxidation of some trace organic contaminants. acs.orgnih.gov

    The addition of a small amount of hydrogen peroxide (H₂O₂) along with ozone, a process known as peroxone, is another control strategy. researchgate.net Hydrogen peroxide accelerates the decomposition of ozone and reduces hypobromous acid, which limits the pathways for bromate formation. acs.org Studies have shown this method can significantly decrease bromate levels, though its effectiveness can be less than the ammonia-based strategy. nih.gov Unlike ammonia, the peroxone process can enhance the oxidation of certain trace organic contaminants. nih.gov

    Environmental Fate and Transport Mechanisms of Silver Bromate Species

    The environmental fate and transport of this compound are governed by the individual properties of the silver cation (Ag⁺) and the bromate anion (BrO₃⁻) in aquatic and terrestrial systems. This compound itself is a sparingly soluble salt, and in the environment, it will exist as dissolved ions or in solid form, subject to various transport and transformation processes.

    The bromate anion is highly soluble, chemically stable, and does not readily volatilize or adsorb to soil or sediment particles. tandfonline.comwho.int Consequently, bromate is highly mobile in water and can be transported over long distances in rivers and groundwater, posing a risk to downstream water sources. tandfonline.com Its persistence and mobility make it a challenging environmental contaminant.

    Therefore, if this compound were introduced into the environment, the two ionic components would likely follow separate paths. The bromate anion would remain dissolved and be transported with the flow of water. who.int The silver cation would be rapidly immobilized through adsorption to particles or precipitation, significantly restricting its transport in the dissolved phase. who.int

    Emerging Research Areas and Future Perspectives in Silver Bromate Chemistry

    Integration of Silver Bromate (B103136) in Advanced Nanomaterials and Composites

    The integration of silver compounds into nanomaterials is a burgeoning field, largely dominated by research into silver nanoparticles and silver halides like silver bromide (AgBr). While the direct incorporation of silver bromate (AgBrO₃) into advanced nanocomposites is a more nascent area, its intrinsic properties suggest significant potential.

    Research into related silver-based nanomaterials provides a blueprint for the potential applications of this compound. For instance, composites made from silver bromide have demonstrated potent photocatalytic and antibacterial properties. These materials are often synthesized via facile precipitation methods to create nanoparticles which are then embedded in various matrices. It is conceivable that similar techniques could be adapted for this compound. The availability of this compound in high-purity submicron and nanopowder forms is a critical first step, enabling its use in nanotechnology research and development. americanelements.com

    This compound is recognized as a valuable oxidizing agent in analytical and organic chemistry. asna.com.sa This characteristic could be harnessed at the nanoscale to create novel catalytic materials. Furthermore, this compound has been noted for its potential use in photocatalytic systems for water treatment, specifically to reduce harmful bromate ions. The development of stable this compound-based nanocomposites could offer a targeted approach for such environmental remediation tasks.

    The table below summarizes research on related silver-based nanomaterials, highlighting properties and applications that could be analogous for future this compound composites.

    Nanomaterial/CompositeSynthesis MethodKey PropertiesPotential Application
    Ag/AgBr/TiO₂ PhotoreductionEnhanced visible-light photocatalysisDegradation of organic pollutants
    AgBr/CuO Direct PrecipitationHigh photocatalytic activity, visible-light responsiveDye degradation
    Ag/PAC (Silver/Powdered Activated Carbon) Liquid Phase PlasmaHigh activity for bromate decompositionWater purification
    AgNPs in Polymer Matrix In-situ Chemical ReductionAntibacterial, antioxidantActive food packaging acs.org

    This table presents data on analogous silver-based nanomaterials to illustrate the potential research directions for this compound composites.

    Future research will likely focus on overcoming the synthetic challenges of producing stable this compound nanoparticles and integrating them into various host materials to explore their catalytic, photocatalytic, and antimicrobial potential.

    Interdisciplinary Research Frontiers Involving this compound Systems

    The study of this compound and, more broadly, bromate ions, is inherently interdisciplinary, bridging chemistry, environmental science, materials science, and toxicology. The central issue driving much of this research is the presence of bromate as a potentially carcinogenic disinfection byproduct in drinking water, which necessitates a multi-faceted approach.

    Environmental Science and Chemistry : This is the primary domain where bromate is studied as an environmental contaminant. Research focuses on understanding the mechanisms of its formation during the ozonation of water containing bromide ions, its fate in aquatic systems, and its removal. Advanced oxidation and reduction processes are key areas of investigation for its degradation.

    Materials Science : To address the challenge of bromate contamination, materials scientists are actively developing novel materials for its detection and remediation. This includes the synthesis of advanced adsorbents like layered double hydroxides and the creation of efficient photocatalysts. americanelements.com Silver-functionalized materials, such as silver nanoparticles on activated carbon, have been specifically designed for bromate degradation, linking materials innovation directly to environmental solutions. researchgate.net

    Toxicology and Health Sciences : The toxicological profile of bromate is a critical research frontier. The International Agency for Research on Cancer (IARC) has classified bromate as a possible human carcinogen, prompting studies into its genotoxic effects and mechanisms of carcinogenicity at low concentrations. This research informs public health policy and the establishment of regulatory limits for bromate in drinking water worldwide.

    Analytical Chemistry : The need to enforce strict regulatory limits drives innovation in analytical chemistry. Researchers work to develop more sensitive, rapid, and cost-effective methods for detecting trace levels of bromate in complex water matrices, ensuring the safety of drinking water supplies. asna.com.sa

    The interconnectedness of these fields demonstrates that progress in understanding and mitigating the impacts of bromate systems relies on collaborative, interdisciplinary efforts. A challenge in one area, such as the need for lower detection limits, often spurs innovation in another, like the development of new sensor materials.

    Unresolved Challenges and Promising Directions in this compound Academic Research

    Despite ongoing research, several challenges remain in the field of this compound and bromate chemistry. These challenges also represent promising directions for future academic inquiry, with the potential for significant scientific and environmental impact.

    One of the foremost challenges lies in the area of water treatment: clarifying the complex reaction pathways that lead to bromate formation during various chemical oxidation processes. frontiersin.org While the ozone-bromide reaction is well-studied, bromate formation in newer advanced oxidation processes involving sulfate (B86663) or chlorine is less understood. frontiersin.org A key goal is to find methods that maximize disinfection efficacy while minimizing the production of harmful byproducts like bromate.

    In materials science, a significant hurdle is the development of catalysts and adsorbents that are not only effective but also stable, cost-effective, and environmentally benign for large-scale applications. For instance, while some photocatalysts show promise, their long-term stability and the potential for secondary pollution are areas requiring further investigation. researchgate.net

    From a fundamental chemistry perspective, the synthesis of hypervalent bromine compounds remains a challenge. Current methods can require harsh or toxic reagents, limiting their widespread use. A promising research direction is the development of safer, more efficient, and user-friendly synthetic protocols to access these reactive species.

    The table below outlines key unresolved challenges and the corresponding future research directions.

    Unresolved ChallengePromising Research Direction
    Incomplete understanding of bromate formation mechanisms in various water treatment scenarios. frontiersin.orgIn-depth mechanistic studies using advanced analytical techniques to clarify the roles of different reactive species.
    Need for more effective and stable materials for bromate remediation.Design and synthesis of novel, robust nanocomposites and photocatalysts, potentially incorporating this compound, for targeted bromate degradation. frontiersin.orgsciengine.com
    Uncertainty in the full toxicological profile of low-level, long-term bromate exposure.Conducting further studies on developmental neurotoxicity and other subtle health effects to refine human health risk assessments.
    Difficulties and safety concerns in synthesizing hypervalent bromine compounds.Exploration of green chemistry principles and novel synthetic methods (e.g., electrochemistry) to create safer and more efficient pathways.
    Lack of direct synthesis and application of this compound nanomaterials.Developing controlled synthesis methods for this compound nanoparticles and exploring their integration into composites for catalysis and environmental applications.

    This table summarizes the key challenges and future outlooks in academic research related to this compound and associated systems.

    Addressing these challenges will require continued interdisciplinary collaboration and will pave the way for new applications of this compound and more effective strategies for managing bromate in the environment.

    Q & A

    Q. What are the optimal synthesis methods for silver bromate in laboratory settings, and how can researchers ensure reproducibility?

    Answer: this compound (AgBrO₃) is typically synthesized by reacting silver nitrate (AgNO₃) with sodium bromate (NaBrO₃) in aqueous solutions. Key steps include:

    • Molar Ratios : Use a 1:1 molar ratio of AgNO₃ to NaBrO₃ to avoid side products.
    • Temperature Control : Maintain reaction temperatures between 20–25°C to prevent thermal decomposition of reactants .
    • Purification : Recrystallize the precipitate using distilled water to remove impurities (e.g., residual nitrate ions).

    To ensure reproducibility, document precise reaction conditions (pH, stirring rate, drying time) and validate purity via X-ray diffraction (XRD) and elemental analysis .

    Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key parameters should be reported?

    Answer:

    • XRD : Essential for confirming crystallinity and phase purity. Report lattice parameters (e.g., orthorhombic structure, space group Pnma) and compare with reference data (ICDD PDF-4+ 2024) .
    • FTIR Spectroscopy : Identify BrO₃⁻ vibrational modes (e.g., asymmetric stretching at ~800 cm⁻¹).
    • Thermogravimetric Analysis (TGA) : Monitor thermal stability up to 300°C, noting decomposition onset temperatures .

    Include raw data (e.g., diffraction patterns, spectral peaks) in supplementary materials to facilitate peer validation .

    Q. How can researchers accurately determine the solubility of this compound in various solvents, and what factors influence experimental variability?

    Answer:

    • Gravimetric Method : Dissolve AgBrO₃ in solvents (e.g., water, ethanol, acetone) under controlled temperatures. Filter undissolved solids, evaporate the solvent, and measure residual mass .
    • Variables : Temperature (±0.1°C accuracy), solvent purity, and agitation time significantly affect results.

    Q. Table 1: Solubility of AgBrO₃ in Water at Different Temperatures

    Temperature (°C)Solubility (g/100 mL)Source
    200.75Smith et al.
    401.32Lee & Patel

    Report uncertainties and calibration details for analytical balances .

    Advanced Research Questions

    Q. What experimental strategies are recommended for investigating the thermal decomposition mechanisms of this compound under controlled conditions?

    Answer:

    • TGA-DSC Coupling : Track mass loss and enthalpy changes during decomposition (e.g., AgBrO₃ → AgBr + 3O₂). Calculate activation energy via Kissinger or Ozawa methods .
    • In Situ XRD : Monitor phase transitions during heating to identify intermediate products (e.g., Ag₂O).
    • Gas Analysis : Use mass spectrometry to detect O₂ evolution and rule out side reactions .

    Q. Table 2: Activation Energy (Eₐ) of AgBrO₃ Decomposition

    MethodEₐ (kJ/mol)Conditions
    Kissinger148 ± 5N₂ atmosphere
    Isothermal153 ± 7Air, 10°C/min

    Document heating rates and atmospheric conditions to enable cross-study comparisons .

    Q. How should researchers address contradictions in published data on this compound's reactivity with organic substrates?

    Answer:

    • Systematic Review : Compare methodologies (e.g., solvent polarity, substrate concentration) across studies. For example, discrepancies in oxidation rates of alcohols may arise from trace water content in solvents .
    • Control Experiments : Replicate conflicting studies under identical conditions (e.g., 0.1 M AgBrO₃ in anhydrous acetonitrile) to isolate variables .
    • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess whether differences are statistically significant .

    Q. What novel applications of this compound in photocatalytic or oxidative reactions are currently being explored, and what experimental design considerations are critical?

    Answer:

    • Photocatalysis : AgBrO₃’s bandgap (~3.2 eV) enables UV-driven degradation of pollutants. Design experiments with calibrated light sources (e.g., 365 nm LEDs) and control for sacrificial agents (e.g., methanol) .
    • Oxidative Coupling : Optimize AgBrO₃’s role in C–H activation reactions by varying stoichiometry (e.g., 0.5–2.0 eq.) and monitoring yields via HPLC .

    Q. Key Considerations :

    • Safety : Handle AgBrO₃ in fume hoods due to O₂ release risks.
    • Scalability : Pilot small-scale reactions (<10 mg) before larger trials .

    Guidelines for Data Reporting and Reproducibility

    • Primary Sources : Cite raw datasets from repositories like Zenodo or institutional databases .
    • Conflict Resolution : Transparently discuss limitations (e.g., instrument sensitivity) and propose follow-up experiments .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.